3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-Benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class This compound features a pyrimidine ring fused with a pyridine ring, substituted with benzyl, ethoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester[_{{{CITATION{{{1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... This is followed by cyclization at position 5 of the pyrimidine ring at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl[{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing reaction conditions to increase yield and purity. This could include the use of catalysts, controlling reaction temperatures, and employing advanced purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to derivatives with varied biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione may be employed in studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents in treating various diseases.
Industry: In the industrial sector, this compound can be used in the manufacture of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and interactions would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Benzyl-substituted pyrimidines: These compounds have a benzyl group attached to the pyrimidine ring, similar to the compound .
Uniqueness: 3-Benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethoxy and methyl groups, in particular, may confer distinct properties compared to other pyrido[2,3-d]pyrimidine derivatives.
Properties
IUPAC Name |
3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-23-13-9-10-18-15-14(13)16(21)20(17(22)19(15)2)11-12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWERTHOCMSSVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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